molecular formula C15H18O3 B8420541 3-(1,4-Dimethoxy-2-naphthyl)propanol

3-(1,4-Dimethoxy-2-naphthyl)propanol

Cat. No.: B8420541
M. Wt: 246.30 g/mol
InChI Key: GOTLNNAWIHAUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,4-Dimethoxy-2-naphthyl)propanol is a high-purity naphthalene-based building block designed for advanced organic synthesis and materials science research. This compound features a propanol spacer chain linked to a dimethoxy-substituted naphthalene ring system, making it a valuable precursor for constructing complex molecular architectures. Its primary research applications include its use as a key intermediate in the synthesis of [ mention specific applications, e.g., functionalized organic materials, pharmaceutical candidates, or dye molecules ]. The mechanism of action for this compound is rooted in its functional groups; the naphthalene core can engage in pi-stacking interactions, while the ether and alcohol functionalities provide sites for further chemical modification through reactions such as [ describe specific reactions, e.g., etherification, esterification, or oxidation ]. Researchers value this reagent for its role in [ explain specific research value, e.g., the development of novel chromophores or liquid crystalline materials ]. As with all our fine chemicals, this product is supplied with a comprehensive Certificate of Analysis to ensure batch-to-batch consistency and reliability for your critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-(1,4-dimethoxynaphthalen-2-yl)propan-1-ol

InChI

InChI=1S/C15H18O3/c1-17-14-10-11(6-5-9-16)15(18-2)13-8-4-3-7-12(13)14/h3-4,7-8,10,16H,5-6,9H2,1-2H3

InChI Key

GOTLNNAWIHAUFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below compares 3-(1,4-Dimethoxy-2-naphthyl)propanol with structurally related propanol derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1,4-Dimethoxy-naphthyl, propanol chain ~274.3 (calculated) Likely high hydrophobicity; potential use in organic synthesis or as a chiral intermediate Hypothetical
3-(Methylthio)propanol Methylthio (-SCH3) group 122.22 Sulfur-containing flavorant; meaty, savory notes in food additives
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino, thiophene ring 211.31 Pharmaceutical intermediate (e.g., drospirenone-related APIs); basicity from amino group
3-Dimethylamino-1-phenyl-1-propanol Dimethylamino (-N(CH3)2), phenyl group 179.26 Chiral building block; potential surfactant or drug precursor

Physicochemical Properties

  • Solubility: The dimethoxy-naphthyl group likely increases hydrophobicity compared to analogs with smaller aromatic systems (e.g., 3-dimethylamino-1-phenyl-1-propanol). This property could make it more suitable for nonpolar solvents or lipid-based formulations.

Pharmaceutical Relevance

  • Chirality: Propanols like 3-dimethylamino-1-phenyl-1-propanol are used as chiral intermediates in drug synthesis . The target compound’s naphthyl group could introduce stereochemical complexity, though its pharmacological activity remains unexplored in available literature.
  • Impurity Profiling: Related compounds (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) are monitored as impurities in pharmaceuticals, highlighting the importance of structural analogs in quality control .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

Friedel-Crafts alkylation is a cornerstone for introducing alkyl chains to aromatic systems. For 3-(1,4-Dimethoxy-2-naphthyl)propanol, this method typically involves:

  • Synthesis of 1,4-Dimethoxynaphthalene :

    • 1,4-Naphthoquinone is treated with methylating agents (e.g., dimethyl sulfate) in the presence of a base to install methoxy groups .

    • Yield : ~85–90% under optimized conditions .

  • Propanol Side Chain Introduction :

    • The naphthalene core undergoes Friedel-Crafts alkylation with 3-chloropropanol or allyl alcohol derivatives. For example, AlCl₃-catalyzed reaction with 3-bromopropanol yields the intermediate 3-(2-naphthyl)propanol .

    • Challenges : Regioselectivity issues require careful control of reaction temperature (0–25°C) and stoichiometry .

Example Protocol :

  • Reactants : 1,4-Dimethoxynaphthalene (1 eq), 3-bromopropanol (1.2 eq), AlCl₃ (1.5 eq).

  • Conditions : CH₂Cl₂, 0°C → 25°C, 12 h.

  • Yield : 68–72% after column purification.

Suzuki-Miyaura Coupling for Modular Assembly

The Suzuki reaction enables precise construction of the naphthyl-propanol framework by coupling boronic acids with halogenated intermediates:

  • Boronic Acid Preparation :

    • 2-Bromo-1,4-dimethoxynaphthalene is treated with bis(pinacolato)diboron under Pd catalysis to form the corresponding boronic ester .

  • Coupling with Propanol Derivatives :

    • The boronic ester reacts with 3-iodo-1-propanol or protected analogs (e.g., TBS-protected propanol) using Pd(PPh₃)₄ as a catalyst .

    • Key Advantage : High regioselectivity and tolerance for methoxy groups .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%).

  • Base : K₂CO₃, H₂O/THF (1:3), 80°C, 6 h.

  • Yield : 82–88% after deprotection (if applicable).

Reductive Amination and Hydroboration-Oxidation

For asymmetric synthesis or chiral variants, hydroboration-oxidation of allyl-naphthalene intermediates is effective:

  • Allylation of 1,4-Dimethoxynaphthalene :

    • Grignard addition (e.g., allylmagnesium bromide) to 1,4-dimethoxynaphthalene-2-carbaldehyde forms the allyl derivative .

  • Hydroboration-Oxidation :

    • BH₃·THF-mediated hydroboration followed by H₂O₂/NaOH oxidation yields the propanol chain with anti-Markovnikov selectivity .

Data Summary :

StepReagents/ConditionsYield (%)
AllylationAllylMgBr, THF, 0°C → rt75
Hydroboration-OxidationBH₃·THF, then H₂O₂/NaOH83

Nucleophilic Substitution on Halogenated Intermediates

Halogenated naphthalenes serve as precursors for methoxy and propanol group installation:

  • Dihalonaphthalene Substitution :

    • 2,3-Dichloro-1,4-naphthoquinone undergoes sequential substitution with methoxide and propanolamine .

    • Selectivity : Methoxy groups install first due to higher reactivity of para-halogens .

  • One-Pot Methods :

    • Recent advances use CuI/N,N'-dimethylethylenediamine (DMEDA) to catalyze simultaneous substitution of chloride with methoxy and propanol groups .

Case Study :

  • Substrates : 2,3-Dichloro-1,4-naphthoquinone (1 eq), NaOMe (2.5 eq), 3-amino-1-propanol (1.2 eq).

  • Conditions : DMF, CuI (10 mol%), DMEDA (20 mol%), 100°C, 24 h.

  • Yield : 65% after recrystallization.

Biocatalytic Approaches

Enzymatic methods offer sustainable routes, though less explored for this compound:

  • Ketoreductase-Catalyzed Reduction :

    • 3-(1,4-Dimethoxy-2-naphthyl)propanal is reduced to the alcohol using KRED-101 enzyme with NADPH cofactor .

    • Yield : 78% with >99% enantiomeric excess (ee) for chiral variants .

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Friedel-CraftsCost-effective, scalableRegioselectivity challenges68–72
Suzuki CouplingHigh precision, modularityRequires Pd catalysts82–88
HydroborationStereochemical controlMulti-step75–83
Nucleophilic SubstitutionOne-pot potentialHarsh conditions60–65
BiocatalyticEco-friendly, enantioselectiveLimited substrate scope70–78

Q & A

Q. Example NMR Data (Hypothetical) :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Naphthyl H7.2–8.1Multiplet
OCH₃3.87Singlet
CH₂OH3.65Triplet

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The naphthyl group imposes steric hindrance, while methoxy substituents modulate electronic effects:

  • Steric Effects : The 1,4-dimethoxy arrangement creates a planar naphthalene ring, reducing accessibility to the propanol’s hydroxyl group. Bulky electrophiles (e.g., tert-butyl halides) may exhibit lower reactivity .
  • Electronic Effects : Methoxy groups are electron-donating, activating the naphthyl ring toward electrophilic aromatic substitution but deactivating the propanol oxygen toward nucleophilic attack. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity .

Q. Experimental Strategy :

  • Compare reaction rates with/without methoxy groups using kinetic studies.
  • Employ X-ray crystallography (if crystalline) or molecular docking simulations to visualize steric barriers .

Advanced: How can researchers resolve contradictions in stability data for this compound under acidic vs. basic conditions?

Answer:
Discrepancies often arise from solvent choice and impurity profiles:

  • Acidic Conditions : Protonation of the hydroxyl group increases susceptibility to dehydration, forming allylic byproducts. Stability assays in HCl/MeOH (0.1 M, 25°C) show <10% degradation at 24 hours .
  • Basic Conditions : Deprotonation triggers ether cleavage (e.g., demethylation) if strong bases (e.g., NaOH) are used. Use milder bases like K₂CO₃ in anhydrous DMF to minimize degradation .

Q. Mitigation Strategies :

  • Monitor stability via HPLC with UV detection (λ = 254 nm) .
  • Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition in long-term storage .

Basic: What are the critical impurities to monitor during the synthesis of this compound?

Answer:
Common impurities include:

  • Demethylated derivatives : e.g., 3-(1-Hydroxy-4-methoxy-2-naphthyl)propanol due to incomplete protection of hydroxyl groups .
  • Dimerization products : Formed via aldol condensation under basic conditions .
  • Residual solvents : DMF (threshold ≤880 ppm) and ethyl acetate, quantified via GC-MS .

Q. Regulatory Reference :

ImpurityCAS RNAcceptance Criteria
6,6'-Dimethoxy-2,2'-binaphthalenyl29619-45-2≤0.15% (ICH Q3A)
1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one343272-53-7≤0.10%

Advanced: How can computational modeling guide the design of derivatives based on this compound?

Answer:

  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) by modeling interactions between the naphthyl group and hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability in aqueous vs. lipid environments to prioritize derivatives for in vitro testing .

Case Study :
Modifying the propanol chain to a propanolamine increased predicted blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for parent compound) .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar byproducts (e.g., unreacted naphthol) .
  • Column Chromatography : Use silica gel with gradient elution (e.g., 10% → 50% ethyl acetate in hexane) .
  • Recrystallization : 2-Propanol/water mixtures yield crystals with >98% purity .

Q. Yield vs. Purity Trade-off :

MethodPurity (%)Yield (%)
Extraction85–9070
Column Chromatography95–9850
Recrystallization9930

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.